Benastatin D
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Overview
Description
Benastatin D is a natural product that belongs to the class of polyketides. It is produced by a soil bacterium Streptomyces sp. MK498-98F1. Benastatin D possesses a unique structure and exhibits a wide range of biological activities.
Scientific Research Applications
1. Inhibition of Glutathione S-Transferase
Benastatin D, derived from benastatin B, has shown inhibitory activities against human pi class glutathione S-transferase (GST pi). This enzyme plays a role in the detoxification of various compounds, including carcinogens and therapeutic drugs, suggesting that Benastatin D may have potential applications in targeting cancer cells or in the modulation of drug metabolism (Aoyama et al., 1993).
2. Stimulatory Activities on Lymphocyte Blastogenesis
Benastatin D has demonstrated excellent stimulatory activities on murine lymphocyte blastogenesis in vitro. This indicates its potential use in immunomodulatory therapies, where the enhancement of lymphocyte activity could be beneficial in conditions like immunodeficiencies or certain types of cancer (Aoyama et al., 1993).
3. Engineering Antitumoral Derivatives
Research has explored the engineering of the biosynthesis of antitumoral benastatin derivatives, including Benastatin D. This involves manipulating the ketosynthase III component of the biosynthetic pathway, highlighting the potential for creating novel benastatin derivatives with enhanced antitumoral properties (Xu, Metsä‐Ketelä, & Hertweck, 2009).
4. Comparative Analysis with Other Benastatins
Benastatin D is part of a family of compounds (benastatins) that have been studied for their glutathione S-transferase inhibitory activity. Comparative studies of different benastatins, including Benastatin D, help in understanding their structure-activity relationships, which is crucial for the development of targeted therapeutic agents (Aoyagi et al., 1992).
5. Biosynthetic Pathway Analysis
The biosynthesis of benastatins, including Benastatin D, has been a subject of research to understand their natural production. This knowledge can be utilized to enhance the production of these compounds or to create analogs with potentially improved biological activities (Xu, Schenk, & Hertweck, 2007).
properties
CAS RN |
150151-89-6 |
---|---|
Product Name |
Benastatin D |
Molecular Formula |
C29H30O5 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
1,7,9,11-tetrahydroxy-13,13-dimethyl-3-pentyl-5,6-dihydrobenzo[a]tetracen-8-one |
InChI |
InChI=1S/C29H30O5/c1-4-5-6-7-15-10-16-8-9-18-19(24(16)22(31)11-15)14-21-26(27(18)33)28(34)25-20(29(21,2)3)12-17(30)13-23(25)32/h10-14,30-33H,4-9H2,1-3H3 |
InChI Key |
GLNSGIZGIVNPCR-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC2=C(C3=CC4=C(C(=C3CC2)O)C(=O)C5=C(C4(C)C)C=C(C=C5O)O)C(=C1)O |
Canonical SMILES |
CCCCCC1=CC2=C(C3=CC4=C(C(=C3CC2)O)C(=O)C5=C(C4(C)C)C=C(C=C5O)O)C(=C1)O |
Other CAS RN |
150151-89-6 |
synonyms |
benastatin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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